molecular formula C28H30N4O3S2 B11630814 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11630814
M. Wt: 534.7 g/mol
InChI Key: VBUHKZBQJGODPV-NMWGTECJSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidinone core. Its structure includes a 4-benzylpiperidinyl group at position 2 and a (Z)-configured thiazolidinone substituent at position 2. The thiazolidinone moiety features a 3-methoxypropyl chain, which distinguishes it from analogues with alternative alkyl or cyclic substituents . Structural determination tools like SHELX (used for crystallographic refinement) are critical for analyzing such compounds .

Properties

Molecular Formula

C28H30N4O3S2

Molecular Weight

534.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H30N4O3S2/c1-35-17-7-14-32-27(34)23(37-28(32)36)19-22-25(29-24-10-5-6-13-31(24)26(22)33)30-15-11-21(12-16-30)18-20-8-3-2-4-9-20/h2-6,8-10,13,19,21H,7,11-12,14-18H2,1H3/b23-19-

InChI Key

VBUHKZBQJGODPV-NMWGTECJSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with benzylamine and a suitable aldehyde, the piperidine ring can be formed through a reductive amination process.

    Construction of the Thiazolidinone Moiety: This can be achieved by reacting a suitable thiourea derivative with an α-halo ketone.

    Assembly of the Pyrido[1,2-a]pyrimidin-4-one Core: This step often involves cyclization reactions using appropriate precursors such as pyrimidine derivatives and suitable electrophiles.

    Final Coupling: The final step involves coupling the piperidine and thiazolidinone moieties to the pyrido[1,2-a]pyrimidin-4-one core under specific conditions, often using a base and a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzyl group on the piperidine ring can be a site for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be explored for similar activities.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its complex structure might also make it useful in materials science for the development of novel materials.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific biological activity. Generally, such compounds might exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Modulation: Acting as agonists or antagonists at specific receptors.

    Pathway Interference: Modulating signaling pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Variations in Thiazolidinone Substituents

The thiazolidinone ring is a key pharmacophoric element.

Compound Name Thiazolidinone Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 3-(3-Methoxypropyl) ~607.8* Enhanced hydrophilicity due to methoxy
2-(4-Benzylpiperidin-1-yl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Methylpropyl) ~593.7* Increased lipophilicity from branched alkyl
2-(4-Benzylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-(Tetrahydrofuran-2-ylmethyl) ~615.8* Cyclic ether improves metabolic stability
2-(4-Benzylpiperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl) ~594.7* Shorter alkyl chain may reduce steric hindrance

*Calculated based on molecular formulae from evidence.

Key Observations :

  • Tetrahydrofuran-2-ylmethyl introduces rigidity, which could improve binding specificity but reduce conformational adaptability .
  • Piperidinyl vs. Piperazinyl Backbones : Piperazine derivatives (e.g., ) may exhibit altered basicity and hydrogen-bonding capacity compared to piperidine-based compounds, affecting pharmacokinetics .
Core Modifications in Pyrido-Pyrimidinone Analogues

European patent applications () describe derivatives with divergent cores, such as 4H-pyrazino[1,2-a]pyrimidin-4-one or substitutions at positions 2 and 5. For example:

  • 7-(4-Methylpiperazin-1-yl) analogues : Methylation of piperazine increases lipophilicity, which could improve blood-brain barrier penetration .

Hypothetical Bioactivity and Structure-Activity Relationships (SAR)

While bioactivity data for the target compound are absent in the evidence, SAR trends from analogues suggest:

  • Thiazolidinone 3-Substituents: Hydrophilic groups (e.g., methoxypropyl) may improve aqueous solubility but reduce membrane permeability. Conversely, lipophilic substituents (e.g., isobutyl) might enhance cellular uptake .
  • Piperidine/Piperazine Moieties : Piperazine’s secondary amine could facilitate salt formation, improving bioavailability .

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